The synthesis of gepotidacin has been detailed in two patents filed in 2008 and 2016, which describe a multi-step process involving 11 synthetic steps. The synthesis begins with the formation of the triazaacenaphthylene core, which undergoes various chemical transformations to yield the final product. Key steps include:
The molecular formula of gepotidacin is , with a molar mass of approximately 448.53 g/mol. Its structure features a triazaacenaphthylene core, which contributes to its activity as a topoisomerase inhibitor. The compound exhibits significant conformational flexibility, particularly within its central linker region, which may play a role in its binding affinity to target enzymes.
Crystallographic studies have provided insights into its three-dimensional structure, revealing how gepotidacin interacts with DNA gyrase from Staphylococcus aureus. Notably, it binds in a pocket between two GyrA subunits, stabilizing gyrase-DNA cleavage complexes, which are crucial for its antibacterial action .
Gepotidacin primarily engages in reactions related to bacterial DNA replication inhibition. Its mechanism involves:
These reactions highlight gepotidacin's unique mechanism compared to other antibiotics, allowing it to maintain efficacy against resistant bacterial strains .
Gepotidacin's mechanism of action centers on its ability to inhibit bacterial type II topoisomerases—specifically DNA gyrase and topoisomerase IV. By binding to the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV, it prevents these enzymes from performing their critical function in DNA replication.
Key aspects of its mechanism include:
Gepotidacin possesses several notable physical and chemical properties:
These properties are critical for understanding how gepotidacin behaves in biological systems and can influence dosing regimens .
Gepotidacin is primarily being developed for:
As research continues, gepotidacin's role in combating antibiotic resistance could be significant, particularly as global health challenges evolve .
Gepotidacin (GSK2140944) belongs to the novel bacterial topoisomerase inhibitor (NBTI) class, featuring a unique triazaacenaphthylene core that enables dual targeting of DNA gyrase and topoisomerase IV. This tricyclic scaffold evolved from the progenitor compound GSK299423, identified through unbiased antibacterial screening [1] [7]. The scaffold is divided into three pharmacophoric regions:
Region | Structural Feature | Role in Target Binding | SAR Insight |
---|---|---|---|
LHS | Tricyclic nitrogen heterocycle | DNA intercalation | Rigidity essential for DNA distortion |
Linker | Piperidine with basic amine | Salt bridge formation | (R)-stereochemistry critical for potency |
RHS | Fused heteroaromatic systems | Hydrophobic pocket binding | Pyranopyridine optimizes Gram-negative penetration |
Optimization focused on balancing enzyme inhibition, reducing hERG cardiotoxicity, and enhancing Gram-negative permeability. The RHS pyranopyridine segment significantly improved activity against Escherichia coli and Klebsiella pneumoniae while maintaining selectivity over mammalian topoisomerases [7] [9].
The synthesis of gepotidacin, as described across patents and publications, involves 11 linear steps with critical transformations:
Step 1-3: LHS Construction
Step 4-7: Tricyclic Core Formation
Step 8-11: RHS Coupling & Chiral Resolution
Step | Reaction | Reagents/Conditions | Intermediate |
---|---|---|---|
1 | SNAr | 2-Aminopropanediol, EtOH/H₂O, 0°C→reflux | Diol adduct |
3 | Nitro reduction | H₂, 10% Pd/C, dioxane, RT | Aniline derivative |
6 | Oxidation | MnO₂, CH₂Cl₂, 2h, RT | Enone |
9 | Cyclization | Ms₂O, Et₃N, CHCl₃, reflux | Tricyclic mesylate |
The route achieves an overall yield of ~15–20%, with the chiral Boc-piperidine intermediate requiring resolution before final coupling [1] [5].
Gepotidacin's synthetic route evolved significantly between foundational patents:
The 2016 patent also claimed a streamlined route to the RHS aldehyde, reducing costs by eliminating chromatographic purifications. Process intensification reduced reaction volumes by 40%, enhancing manufacturability [5].
The stereochemistry at the piperidine linker ((R)-configuration) is essential for antibacterial activity. Two resolution strategies dominate:
Final purification leverages differential solubility:
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9